

# Part 1: Chemical Identity & Structural Analysis

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *1-Methylnaphthalene-2-boronic acid*

CAS No.: 590401-47-1

Cat. No.: B1439366

[Get Quote](#)

### 1.1 Chemical Specifications

Property	Specification
IUPAC Name	<b>(1-Methylnaphthalen-2-yl)boronic acid</b>
CAS Number	590401-47-1
Molecular Formula	C <sub>11</sub> H <sub>11</sub> BO <sub>2</sub>
Molecular Weight	186.01 g/mol
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in MeOH, THF, DMSO; sparingly soluble in water

| Key Isomer | Isomeric with 2-methylnaphthalene-1-boronic acid [\[\[1\]\[2\]](#)

1.2 Structural Dynamics: The Ortho-Effect The defining feature of this molecule is the steric repulsion between the methyl group at position 1 and the boronic acid functionality at position 2.

- Conformational Twist: To minimize van der Waals repulsion, the B(OH)<sub>2</sub> group rotates out of the naphthalene plane. This deconjugation raises the energy barrier for transmetallation but

stabilizes the C-B bond against certain pathways of protodeboronation compared to electron-rich, planar systems.

- **Atropisomerism Precursor:** When coupled with other hindered halides, this building block is a precursor to axially chiral biaryls (atropisomers), essential scaffolds in asymmetric catalysis and chiral ligand design.

## Part 2: Synthetic Pathways

The synthesis of **1-methylnaphthalene-2-boronic acid** requires precise control over temperature to prevent isomerization or over-alkylation. The preferred route utilizes a Lithium-Halogen Exchange followed by electrophilic trapping with a borate ester.

DOT Visualization: Synthesis Workflow



[Click to download full resolution via product page](#)

Figure 1: Cryogenic synthesis pathway via lithium-halogen exchange. The sequence ensures regioselectivity at the C2 position.

## Part 3: Experimental Protocols

**3.1 Synthesis of 1-Methylnaphthalene-2-boronic Acid Rationale:** Direct boronation is preferred over Grignard formation due to the higher functional group tolerance and cleaner reaction profile of the organolithium intermediate at low temperatures.

Reagents:

- 2-Bromo-1-methylnaphthalene (1.0 equiv)
- n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
- Triisopropyl borate (1.2 equiv)
- Anhydrous THF (Solvent)

### Step-by-Step Methodology:

- Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 2-bromo-1-methylnaphthalene dissolved in anhydrous THF (0.2 M concentration).
- Cryogenic Cooling: Cool the solution to  $-78^{\circ}\text{C}$  using a dry ice/acetone bath. Critical: Ensure internal temperature stabilizes before proceeding.
- Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain temperature below  $-70^{\circ}\text{C}$  to prevent benzylic deprotonation (at the methyl group). Stir for 1 hour at  $-78^{\circ}\text{C}$ .
- Borylation: Add Triisopropyl borate dropwise. The solution may become viscous. Stir for 30 minutes at  $-78^{\circ}\text{C}$ , then remove the cooling bath and allow to warm to room temperature ( $25^{\circ}\text{C}$ ) over 2 hours.
- Hydrolysis: Quench with 2M HCl (aq) until pH  $\sim 1$ . Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.
- Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over  $\text{MgSO}_4$ , and concentrate. Recrystallize from Hexane/EtOAc to yield the off-white solid.

3.2 Suzuki-Miyaura Cross-Coupling (Sterically Challenged) Challenge: The ortho-methyl group hinders the approach of the palladium species during the transmetalation step. Standard conditions ( $\text{Pd}(\text{PPh}_3)_4$ ) often fail or give low yields. Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition and create a spacious active site for the bulky nucleophile.

### Protocol:

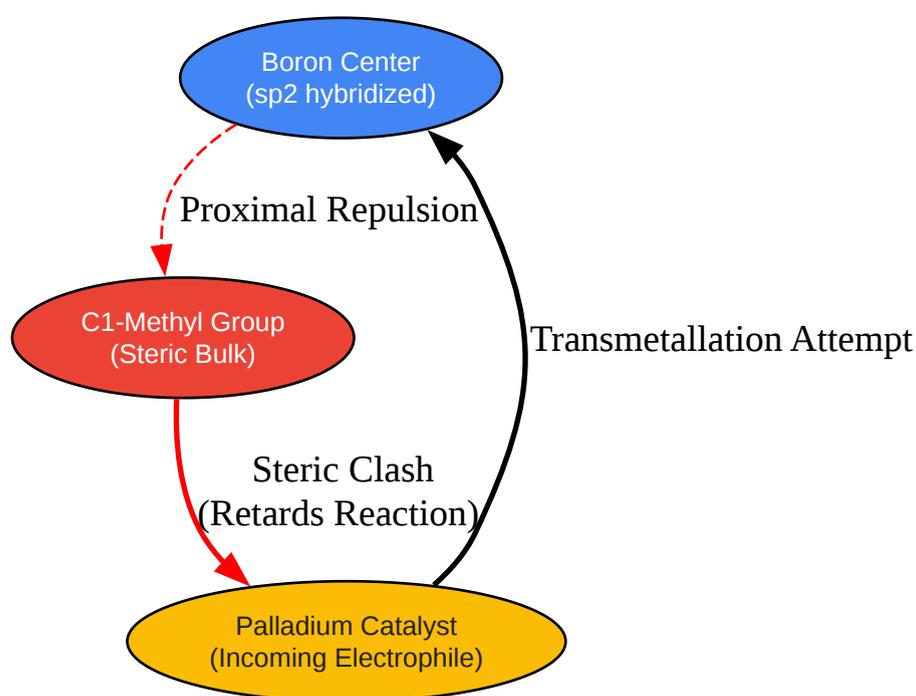
- Catalyst System:  $\text{Pd}(\text{OAc})_2$  (2 mol%) + SPhos (4 mol%).
- Base:  $\text{K}_3\text{PO}_4$  (2.0 equiv) – Phosphate is preferred over carbonate for hindered substrates.
- Solvent: Toluene/Water (10:1) – Biphasic systems often enhance turnover in hindered couplings.
- Conditions: Heat at  $100^{\circ}\text{C}$  for 12-24 hours under inert atmosphere.

## Part 4: Reactivity Profile & Applications

4.1 Steric Hindrance & Transmetalation In the catalytic cycle, the transmetalation step involves the transfer of the organic group from Boron to Palladium. For **1-methylnaphthalene-2-boronic acid**, the C1-methyl group creates a "molecular wall."

- Implication: Catalysts must possess ligands that are bulky enough to enforce a mono-ligated Pd(0) species (highly active) but flexible enough to accommodate the incoming hindered naphthyl group.

DOT Visualization: Steric Interaction Model



[Click to download full resolution via product page](#)

Figure 2: Logical representation of the steric clash hindering the transmetalation step.

### 4.2 Applications in Drug Discovery

- Axial Chirality: Used to synthesize biaryl scaffolds that exhibit restricted rotation (atropisomerism). These motifs are increasingly targeted in kinase inhibitors to lock the molecule in a bioactive conformation.

- Bioisosteres: The naphthalene core serves as a lipophilic spacer, while the methyl group can be used to probe hydrophobic pockets in receptor binding sites.

## References

- Sigma-Aldrich.(1-Methylnaphthalen-2-yl)boronic acid Product Page. Retrieved from (Note: Specific catalog search required for CAS 590401-47-1).
- PubChem.Compound Summary for CAS 590401-47-1. National Library of Medicine. Retrieved from .[3]
- Santa Cruz Biotechnology.**1-Methylnaphthalene-2-boronic acid** (CAS 590401-47-1).[4][5] [6] Retrieved from .
- Thieme Connect.Synthesis of Naphtho[a]carbazoles: Preparation of 1-Methyl-2-naphthylboronic Acid. Synlett. Retrieved from .
- Royal Society of Chemistry.Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Retrieved from .

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 1401812-47-2,3-Chloro-2-methoxyquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 [accelachem.com]
- 2. 2-Naphthaleneboronic acid | 32316-92-0 [chemicalbook.com]
- 3. (Naphthalen-2-ylmethyl)boronic acid | C<sub>11</sub>H<sub>11</sub>BO<sub>2</sub> | CID 15916681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. boronpharm.com [boronpharm.com]
- 5. scbt.com [scbt.com]

- [6. calpaclab.com \[calpaclab.com\]](https://www.calpaclab.com)
- To cite this document: BenchChem. [Part 1: Chemical Identity & Structural Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1439366#1-methylnaphthalene-2-boronic-acid-structure>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)